N-(2,4-DINITROPHENYL)-L-LEUCINE N-(2,4-DINITROPHENYL)-L-LEUCINE
Brand Name: Vulcanchem
CAS No.: 1655-57-8
VCID: VC0161152
InChI: InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H15N3O6
Molecular Weight: 297.26 g/mol

N-(2,4-DINITROPHENYL)-L-LEUCINE

CAS No.: 1655-57-8

Main Products

VCID: VC0161152

Molecular Formula: C12H15N3O6

Molecular Weight: 297.26 g/mol

N-(2,4-DINITROPHENYL)-L-LEUCINE - 1655-57-8

CAS No. 1655-57-8
Product Name N-(2,4-DINITROPHENYL)-L-LEUCINE
Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
IUPAC Name (2S)-2-(2,4-dinitroanilino)-4-methylpentanoic acid
Standard InChI InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)/t10-/m0/s1
Standard InChIKey STMDPCBYJCIZOD-JTQLQIEISA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
SMILES CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
PubChem Compound 15487857
Last Modified Nov 11 2021
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